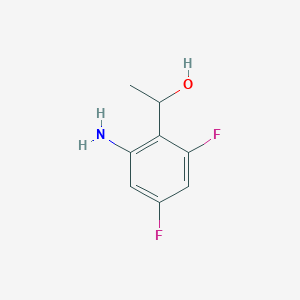
1-(2-Amino-4,6-difluorophenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-4,6-difluorophenyl)ethanol is an organic compound characterized by the presence of an amino group and two fluorine atoms on a phenyl ring, along with an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-4,6-difluorophenyl)ethanol typically involves the reduction of a corresponding ketone precursor. One common method involves the use of engineered ketoreductases (KREDs) to achieve high enantioselectivity. For instance, E. coli whole cells expressing specific KRED variants can be used to reduce prochiral ketones to chiral alcohols with high enantiomeric excess .
Industrial Production Methods
In an industrial setting, the production of this compound may involve biocatalytic processes due to their eco-friendly nature and high efficiency. The use of whole microbial cells or isolated enzymes in a biphasic system (comprising aqueous and organic phases) can facilitate the conversion of ketone precursors to the desired alcohol .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Amino-4,6-difluorophenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the ethanol moiety.
Substitution: The amino and fluorine groups on the phenyl ring can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
1-(2-Amino-4,6-difluorophenyl)ethanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-4,6-difluorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s amino and fluorine groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. These interactions can modulate various biological processes, making the compound valuable in drug development and biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Chlorophenyl)ethanol
- 1-(2,4-Difluorophenyl)ethanol
- 1-(2,6-Difluorophenyl)ethanol
Comparison
1-(2-Amino-4,6-difluorophenyl)ethanol is unique due to the presence of both amino and fluorine groups on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it more versatile compared to similar compounds that lack one or both of these groups .
Propiedades
Fórmula molecular |
C8H9F2NO |
|---|---|
Peso molecular |
173.16 g/mol |
Nombre IUPAC |
1-(2-amino-4,6-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H9F2NO/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-4,12H,11H2,1H3 |
Clave InChI |
QXHZUMZLLPCCIV-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=C(C=C1F)F)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



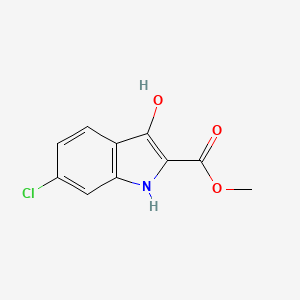
![spiro[1,3-dihydroisochromene-4,4'-piperidine];hydrochloride](/img/structure/B12968615.png)
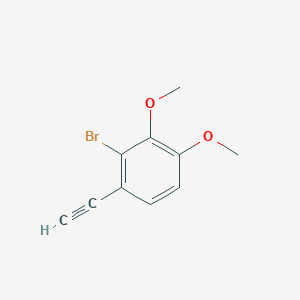
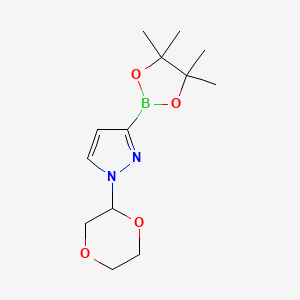
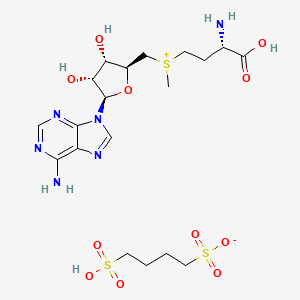
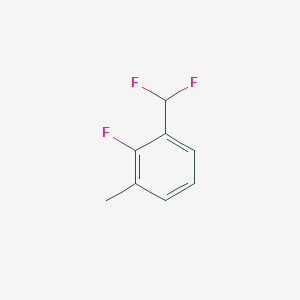
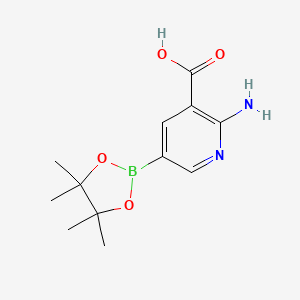
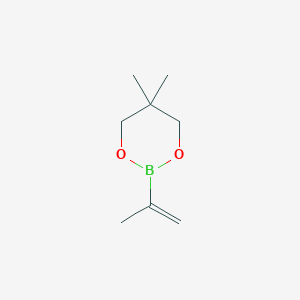
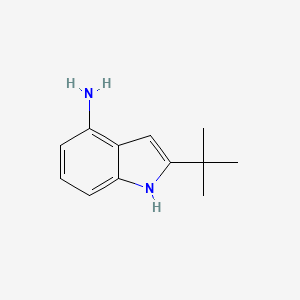
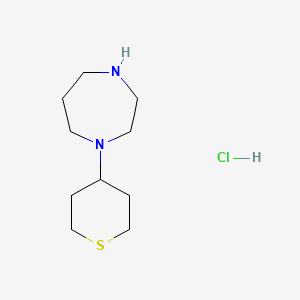
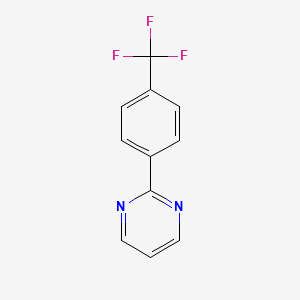

![4-((7-(2,6-Dichlorophenyl)benzo[e][1,2,4]triazin-3-yl)amino)-2-(2-(pyrrolidin-1-yl)ethoxy)benzonitrile](/img/structure/B12968678.png)
